4-chloro-1H-indazol-3-amine
Overview
Description
“4-chloro-1H-indazol-3-amine” is a chemical compound with the CAS Number: 20925-60-4. It has a linear formula of C7H6ClN3 . This compound is a member of indazoles .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The preliminary results suggested that most of the target compounds showed great antitumor activity .
Molecular Structure Analysis
The molecular structure of “4-chloro-1H-indazol-3-amine” is represented by the formula C7H6ClN3. It has an average mass of 167.596 Da and a monoisotopic mass of 167.025024 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 408.7±25.0 °C at 760 mmHg, and a melting point of 159 - 162 °C . It also has a molar refractivity of 45.8±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 109.3±3.0 cm3 .
Scientific Research Applications
Antitumor Activity
- Scientific Field : Oncology
- Application Summary : 4-chloro-1H-indazol-3-amine is used in the synthesis of indazole derivatives, which have shown promising antitumor activity . These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
- Methods of Application : The compounds were synthesized by molecular hybridization strategy and their inhibitory activities were evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .
- Results : Among the compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) . It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
HIV Treatment
- Scientific Field : Virology
- Application Summary : 7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 4-chloro-1H-indazol-3-amine, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
- Methods of Application : The compound is synthesized from inexpensive 2,6-dichlorobenzonitrile .
- Results : The resulting compound, Lenacapavir, has shown to be a potent inhibitor for the treatment of HIV-1 infections .
Antihypertensive Activity
- Scientific Field : Cardiovascular Pharmacology
- Application Summary : Indazole-containing heterocyclic compounds, including 4-chloro-1H-indazol-3-amine, have been studied for their potential antihypertensive activities .
- Methods of Application : The specific methods of application and experimental procedures vary depending on the specific study and the type of hypertension being treated .
- Results : While specific results and outcomes depend on the individual study, indazole-containing compounds have generally shown promise in this area .
Antidepressant Activity
- Scientific Field : Neuropsychopharmacology
- Application Summary : Compounds containing the indazole nucleus, such as 4-chloro-1H-indazol-3-amine, have been explored for their potential antidepressant effects .
- Methods of Application : These compounds are typically administered in preclinical models of depression, and their effects are compared to those of established antidepressant drugs .
- Results : While the specific results can vary, indazole-containing compounds have shown potential as antidepressants in some studies .
Anti-Inflammatory Activity
- Scientific Field : Immunology
- Application Summary : Indazole derivatives, including 4-chloro-1H-indazol-3-amine, have been studied for their potential anti-inflammatory activities .
- Methods of Application : The specific methods of application and experimental procedures vary depending on the specific study and the type of inflammation being treated .
- Results : While specific results and outcomes depend on the individual study, indazole-containing compounds have generally shown promise in this area .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : Compounds containing the indazole nucleus, such as 4-chloro-1H-indazol-3-amine, have been explored for their potential antibacterial effects .
- Methods of Application : These compounds are typically tested against a variety of bacterial strains in vitro, and their effects are compared to those of established antibacterial drugs .
- Results : While the specific results can vary, indazole-containing compounds have shown potential as antibacterials in some studies .
Safety And Hazards
properties
IUPAC Name |
4-chloro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLXQNVPEHUPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310477 | |
Record name | 4-chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727291 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-1H-indazol-3-amine | |
CAS RN |
20925-60-4 | |
Record name | 20925-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-chloroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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